(R)-Asundexian

Description

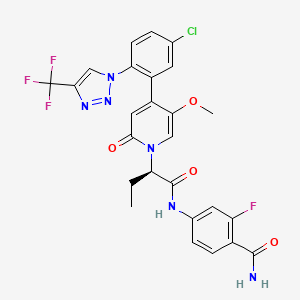

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H21ClF4N6O4 |

|---|---|

Poids moléculaire |

592.9 g/mol |

Nom IUPAC |

4-[[(2R)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxo-1-pyridinyl]butanoyl]amino]-2-fluorobenzamide |

InChI |

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m1/s1 |

Clé InChI |

XYWIPYBIIRTJMM-LJQANCHMSA-N |

SMILES isomérique |

CC[C@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC |

SMILES canonique |

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC |

Origine du produit |

United States |

Foundational & Exploratory

(R)-Asundexian: A Deep Dive into its Mechanism of Action in the Coagulation Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Asundexian (BAY 2433334) is an orally bioavailable, potent, and direct small-molecule inhibitor of activated Factor XI (FXIa).[1][2][3][4] It represents a novel class of anticoagulants designed to modulate the coagulation cascade by selectively targeting the intrinsic pathway. The rationale behind this approach is to uncouple antithrombotic efficacy from the increased bleeding risk associated with traditional anticoagulants that inhibit downstream factors in the common pathway, such as Factor Xa or thrombin.[5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

-

The Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of injury, this pathway is crucial for hemostasis.

-

The Intrinsic Pathway: Activated by contact with negatively charged surfaces, this pathway, particularly through the action of FXIa, plays a significant role in the amplification and propagation of thrombin generation, contributing to the growth and stabilization of a thrombus.

Factor XI, the zymogen of FXIa, is activated by Factor XIIa (FXIIa) and, more importantly, in a positive feedback loop by thrombin. FXIa then activates Factor IX, leading to a burst in thrombin generation. Individuals with a congenital deficiency in Factor XI often do not experience spontaneous bleeding but have a lower risk of thromboembolic events, highlighting FXIa as an attractive target for antithrombotic therapy with a potentially wider therapeutic window.

This compound's Direct Inhibition of FXIa

Asundexian exerts its anticoagulant effect by binding directly, potently, and reversibly to the active site of FXIa. This selective inhibition blocks the downstream activation of Factor IX, thereby attenuating the amplification of thrombin generation initiated via the intrinsic pathway. By targeting a component of the intrinsic pathway, Asundexian is theorized to prevent pathological thrombus formation without significantly impairing the tissue factor-initiated extrinsic pathway, which is essential for normal hemostasis. This selective mode of action is the foundation for its potential to reduce thrombotic events with a minimal impact on bleeding times.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Asundexian.

Table 1: In Vitro Potency and Selectivity of Asundexian

| Parameter | Value | Species | Notes |

| FXIa Inhibition (IC50) | Low single-digit nanomolar | Human | High potency against the target enzyme. |

| Selectivity vs. Thrombin (IC50) | >50 µM | Human | Demonstrates high selectivity for FXIa over other key serine proteases in the coagulation cascade. |

| Selectivity vs. FXa (IC50) | >50 µM | Human | High selectivity against Factor Xa. |

| Selectivity vs. Trypsin (IC50) | >50 µM | Human | High selectivity against related serine proteases. |

Table 2: Pharmacodynamic Effects of Asundexian

| Assay | Effect | Species | Notes |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Human, Rabbit, Dog, Pig, Monkey | Reflects inhibition of the intrinsic pathway. Little effect observed in rodent plasma. |

| Prothrombin Time (PT) | No clinically relevant effect | Human | Indicates minimal impact on the extrinsic and common pathways. |

| Thrombin Generation | Reduction when triggered by contact activation or low TF concentrations | Human | Demonstrates functional inhibition of the intrinsic pathway's contribution to thrombin generation. |

| FXIa Activity Inhibition (in vivo) | Near-complete inhibition at therapeutic doses | Human | Phase 2 data shows that 50 mg of Asundexian resulted in 92% inhibition at trough and 94% at peak concentrations. |

Table 3: Summary of Key Clinical Trial Outcomes

| Trial | Patient Population | Comparator | Primary Efficacy Outcome | Primary Safety Outcome |

| PACIFIC-AF (Phase 2) | Atrial Fibrillation | Apixaban | Similar low rates of stroke/systemic embolism | Lower rates of bleeding with Asundexian (20 mg and 50 mg) compared to apixaban. |

| OCEANIC-AF (Phase 3) | Atrial Fibrillation | Apixaban | Inferior to apixaban in preventing stroke or systemic embolism (Trial terminated early). | Lower rates of major bleeding with Asundexian. |

| PACIFIC-STROKE (Phase 2b) | Non-cardioembolic ischemic stroke | Placebo | Did not reduce the composite of covert brain infarction or ischemic stroke. | Did not increase major or clinically relevant non-major bleeding. |

| OCEANIC-STROKE (Phase 3) | Non-cardioembolic ischemic stroke | Placebo | Significantly reduced the risk of ischemic stroke. | No increase in the risk of ISTH major bleeding. |

Detailed Experimental Protocols

In Vitro FXIa Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Asundexian against human FXIa.

-

Principle: A chromogenic or fluorogenic substrate specific for FXIa is used to measure the enzymatic activity of purified human FXIa in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Purified human FXIa is pre-incubated with a range of Asundexian concentrations in a suitable buffer (e.g., Tris-buffered saline with polyethylene glycol) in a microplate.

-

A specific fluorogenic peptide substrate for FXIa is added to initiate the enzymatic reaction.

-

The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence intensity.

-

The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable nonlinear regression model.

-

Activated Partial Thromboplastin Time (aPTT) Assay

-

Objective: To assess the effect of Asundexian on the intrinsic and common pathways of coagulation in plasma.

-

Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., ellagic acid) and phospholipids to a plasma sample.

-

Methodology:

-

Citrated human plasma is incubated with varying concentrations of Asundexian.

-

An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a defined period.

-

Coagulation is initiated by the addition of calcium chloride.

-

The time to clot formation is measured using a coagulometer. The results are expressed as the prolongation of clotting time relative to a vehicle control.

-

In Vivo Thrombosis Models (Rabbit)

-

Objective: To evaluate the antithrombotic efficacy of Asundexian in a living organism.

-

Principle: Arterial or venous thrombosis is induced in rabbits, and the effect of Asundexian administration on thrombus formation is quantified.

-

Methodology (FeCl2-induced arterial thrombosis model):

-

Rabbits are anesthetized, and a carotid artery is exposed.

-

Asundexian or vehicle is administered intravenously or orally.

-

A filter paper saturated with ferric chloride (FeCl2) is applied to the adventitial surface of the artery to induce endothelial injury and subsequent thrombosis.

-

After a defined period of blood flow, the arterial segment is isolated, and the formed thrombus is removed and weighed.

-

The reduction in thrombus weight in the Asundexian-treated group is compared to the control group.

-

In Vivo Bleeding Models (Rabbit)

-

Objective: To assess the effect of Asundexian on hemostasis and bleeding risk.

-

Principle: Standardized injuries are made in highly vascularized tissues, and bleeding time or blood loss is measured.

-

Methodology (Ear bleeding time model):

-

Rabbits are administered Asundexian or vehicle.

-

A standardized incision is made on the ear using a template.

-

The time until bleeding stops is recorded. The incision site is blotted with filter paper at regular intervals without disturbing the forming clot.

-

Bleeding times in the Asundexian-treated group are compared to the control group.

-

Visualizing the Mechanism and Workflows

Diagram 1: Asundexian's Position in the Coagulation Cascade

Caption: Asundexian selectively inhibits FXIa in the intrinsic pathway.

Diagram 2: Experimental Workflow for FeCl2-Induced Thrombosis Model

Caption: Workflow of the rabbit FeCl₂-induced arterial thrombosis model.

Conclusion

This compound is a selective inhibitor of FXIa that targets the intrinsic coagulation pathway. Preclinical data strongly supported the hypothesis that this mechanism could offer effective antithrombosis with a reduced risk of bleeding compared to conventional anticoagulants. However, the clinical development program has yielded mixed results. While the Phase 3 OCEANIC-STROKE trial demonstrated a significant reduction in ischemic stroke risk without an increase in major bleeding, the OCEANIC-AF trial was terminated due to inferior efficacy in preventing stroke in patients with atrial fibrillation compared to apixaban. These findings suggest that the required level of FXIa inhibition may differ depending on the underlying pathology of the thrombotic disorder. Further research is ongoing to fully elucidate the therapeutic potential and optimal indications for this novel class of anticoagulants.

References

(R)-Asundexian: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Asundexian, also known as BAY 2433334, is an orally bioavailable, potent, and reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Developed by Bayer, it is under investigation as a novel antithrombotic agent for the prevention and treatment of thromboembolic disorders.[1][3] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4] This technical guide provides a detailed overview of the chemical structure and synthesis of this compound.

Chemical Structure of this compound

This compound is a complex small molecule featuring a central pyridinone core with multiple substituted aromatic rings. The absolute stereochemistry at the chiral center is (R).

| Identifier | Value |

| IUPAC Name | 4-[[(2S)-2-[4-[5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide |

| Chemical Formula | C₂₆H₂₁ClF₄N₆O₄ |

| Molar Mass | 592.94 g/mol |

| CAS Number | 2064121-65-7 |

| SMILES | CC--INVALID-LINK--N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC |

| InChI | InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 |

Synthesis of this compound

Two main synthetic routes for Asundexian have been described: a linear synthesis approach developed during the research phase and a more recent convergent synthesis strategy.

Linear Synthesis Pathway

A multi-step linear synthesis was developed by Bayer for the initial discovery and characterization of Asundexian. The synthesis commences with commercially available 2,5-dimethoxypyridine and involves eight linear steps followed by a final chiral separation to isolate the desired (R)-enantiomer.

Quantitative Data for Linear Synthesis

| Step | Product | Reagents and Conditions | Yield (%) |

| 1 | (2,5-Dimethoxypyridin-4-yl)boronic acid | i) LDA, THF; ii) B(Oi-Pr)₃, -78 °C to RT; iii) aq. HCl | 72 |

| 2 | 4-Bromo-2,5-dimethoxypyridine | CuBr₂, MeOH/H₂O, 100 °C (microwave) | 65 |

Further quantitative data for the subsequent steps of the linear synthesis are detailed in the supporting information of the primary research publication.

Experimental Protocols for Key Steps (Linear Synthesis)

The following protocols are based on the procedures described in the literature.

Step 1: (2,5-Dimethoxypyridin-4-yl)boronic acid To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,5-dimethoxypyridine in anhydrous THF is added slowly. The resulting solution is stirred for 2 hours at -78 °C. Triisopropyl borate is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of aqueous hydrochloric acid, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2,5-dimethoxypyridin-4-yl)boronic acid.

Step 2: 4-Bromo-2,5-dimethoxypyridine A mixture of (2,5-dimethoxypyridin-4-yl)boronic acid and copper(II) bromide in a mixture of methanol and water is subjected to microwave irradiation at 100 °C. Upon completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield 4-bromo-2,5-dimethoxypyridine.

Convergent Synthesis Pathway

A more efficient convergent synthesis strategy has also been reported, which involves the preparation of two key intermediates that are then coupled in a condensation reaction to form the Asundexian backbone. This approach is more suitable for large-scale production.

According to a published analysis of a relevant patent, the final condensation step in this convergent route has been reported with yields of 70-75%, and the total yield over the six steps of this pathway is approximately 20-25%.

Synthesis Pathway Diagram

The following diagram illustrates the initial steps of the linear synthesis of this compound.

Caption: Linear synthesis pathway of this compound, starting from 2,5-dimethoxypyridine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of (R)-Asundexian: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of (R)-Asundexian, a potent and selective oral inhibitor of activated Factor XI (FXIa). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and thrombosis research. This document summarizes key quantitative data, details experimental methodologies for pivotal preclinical studies, and visualizes essential pathways and workflows.

Introduction

This compound (BAY 2433334) is a small molecule inhibitor that selectively targets the active site of FXIa, a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[1][2] By inhibiting FXIa, asundexian represents a novel antithrombotic strategy with the potential to separate antithrombotic efficacy from a significant increase in bleeding risk, a common limitation of current anticoagulants.[3][4] Preclinical studies have demonstrated its efficacy in preventing both arterial and venous thrombosis in various animal models without a corresponding increase in bleeding time.[1]

Mechanism of Action

This compound is a direct, potent, and reversible inhibitor of human FXIa. It exerts its anticoagulant effect by binding to the active center of FXIa, thereby preventing the downstream activation of Factor IX and subsequent thrombin generation. This targeted inhibition of the intrinsic pathway leaves the tissue factor-mediated extrinsic pathway, which is essential for hemostasis, largely intact. This selective modulation of the coagulation cascade is hypothesized to be the basis for its favorable safety profile concerning bleeding.

Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention

Caption: Coagulation cascade showing the point of inhibition of FXIa by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. FXIa |

| Human FXIa | 1.0 ± 0.17 | - |

| Human Plasma Kallikrein | 6.7 ± 1.5 | 6.7 |

| Human Thrombin (FIIa) | >10,000 | >10,000 |

| Human FXa | >10,000 | >10,000 |

| Human FIXa | >10,000 | >10,000 |

| Human FXIIa | >10,000 | >10,000 |

| Human FVIIa | >10,000 | >10,000 |

| Human Activated Protein C | >10,000 | >10,000 |

| Human Plasmin | >10,000 | >10,000 |

| Human Trypsin | >10,000 | >10,000 |

| Human Chymotrypsin | >10,000 | >10,000 |

| Human Urokinase | >10,000 | >10,000 |

| Human Tissue Plasminogen Activator | >10,000 | >10,000 |

IC50 values are presented as mean ± standard deviation.

Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in Plasma from Different Species

| Species | EC150 (μM) |

| Human | 0.28 |

| Pig | 0.51 |

| Rabbit | 1.50 |

| Dog | 1.59 |

| Guinea Pig | 2.13 |

| Mouse | >12.5 |

| Rat | >12.5 |

EC150 is the concentration required to prolong the aPTT by 1.5-fold.

Table 3: In Vivo Efficacy of Intravenously Administered this compound in a Rabbit Arterial Thrombosis Model (FeCl₃-induced)

| Dose (mg/kg) | Thrombus Weight Reduction (%) | aPTT Prolongation (x-fold) |

| 0.6 | 25 | 1.7 |

| 20 | 88 | 2.3 |

Table 4: In Vivo Efficacy of Orally Administered this compound in a Rabbit Arterial Thrombosis Model (FeCl₃-induced)

| Dose (mg/kg) | Thrombus Weight Reduction (%) |

| 10 | 30* |

| 30 | 91** |

*P < .05, **P < .001 vs. control

Table 5: Effect of this compound on Bleeding Time in Rabbit Models

| Model | Dose (mg/kg, i.v.) | Bleeding Time Prolongation vs. Control |

| Ear Bleeding | 0.6 | No significant increase |

| Ear Bleeding | 20 | No significant increase |

| Gum Bleeding | 0.6 | No significant increase |

| Gum Bleeding | 20 | No significant increase |

Experimental Protocols

In Vitro Assays

The potency of asundexian against human FXIa activity was determined using a fluorometric assay. The assay measures the cleavage of a synthetic peptidic substrate by FXIa, which releases the fluorescent molecule aminomethylcoumarine (AMC).

-

Reagents: Human FXIa, fluorogenic substrate, asundexian in various concentrations, assay buffer.

-

Procedure:

-

Asundexian is pre-incubated with human FXIa in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

-

Reagents: Citrated plasma from various species, aPTT reagent (containing a contact activator and phospholipids), calcium chloride, asundexian in various concentrations.

-

Procedure:

-

Plasma is incubated with various concentrations of asundexian at 37°C.

-

The aPTT reagent is added, and the mixture is incubated to allow for contact activation.

-

Clotting is initiated by the addition of calcium chloride.

-

The time to clot formation is measured using an automated coagulometer.

-

The EC150 value, the concentration of asundexian that prolongs the aPTT by 1.5-fold, is calculated.

-

In Vivo Models

This model induces endothelial injury and subsequent thrombus formation in the carotid artery.

-

Animals: Male New Zealand White rabbits.

-

Procedure:

-

Rabbits are anesthetized, and the carotid artery is surgically exposed.

-

A baseline blood flow is measured using a Doppler flow probe.

-

Asundexian or vehicle is administered intravenously or orally.

-

A filter paper saturated with FeCl₃ solution is applied to the external surface of the carotid artery for a defined period to induce vascular injury.

-

Blood flow is monitored until occlusion occurs or for a predetermined observation period.

-

At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed.

-

Experimental Workflow for the FeCl₃-Induced Arterial Thrombosis Model

Caption: Step-by-step workflow of the rabbit FeCl₃-induced arterial thrombosis model.

This model evaluates thrombosis on a foreign surface under controlled blood flow conditions.

-

Animals: Male New Zealand White rabbits.

-

Procedure:

-

Rabbits are anesthetized.

-

An extracorporeal shunt is created by cannulating the carotid artery and the contralateral jugular vein.

-

The shunt contains a thrombogenic surface (e.g., a silk thread).

-

Asundexian or vehicle is administered, typically as an intravenous bolus followed by a continuous infusion.

-

Blood is allowed to circulate through the shunt for a specified duration.

-

After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is weighed.

-

This model assesses the effect of antithrombotic agents on primary hemostasis.

-

Animals: Male New Zealand White rabbits.

-

Procedure:

-

Rabbits are anesthetized.

-

Asundexian or vehicle is administered intravenously.

-

A standardized incision is made on the marginal ear vein.

-

The time until bleeding ceases is recorded. Bleeding is gently blotted with filter paper at regular intervals without disturbing the forming clot.

-

A predetermined cutoff time is established.

-

Separation of Antithrombotic Efficacy and Bleeding Risk

A key finding from the preclinical evaluation of this compound is its ability to reduce thrombus formation at doses that do not significantly prolong bleeding time. This separation of antithrombotic and hemostatic effects is a significant potential advantage over existing anticoagulants.

Logical Relationship for the Separation of Antithrombotic Efficacy and Bleeding Risk

Caption: The proposed mechanism for asundexian's favorable safety profile.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective inhibitor of FXIa. In various in vitro and in vivo models, it has shown significant antithrombotic efficacy in both arterial and venous thrombosis settings. Crucially, this efficacy is achieved without a concomitant increase in bleeding time, supporting the hypothesis that targeting FXIa can provide a safer class of anticoagulants. These promising preclinical findings have paved the way for the clinical development of asundexian for the prevention and treatment of thromboembolic disorders.

References

- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Asundexian's High-Affinity Binding to Factor XIa: A Technical Overview

**(R)-Asundexian, a novel, orally bioavailable small molecule, demonstrates potent and selective inhibition of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of blood coagulation. This direct, reversible binding interaction underlies its therapeutic potential as an anticoagulant with a potentially favorable bleeding profile. This technical guide provides an in-depth analysis of the binding affinity of this compound to FXIa, including available quantitative data, detailed experimental methodologies for its determination, and a visualization of the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

This compound exhibits a strong binding affinity for human Factor XIa. While specific kinetic constants such as the inhibition constant (Ki), association rate constant (Kon), and dissociation rate constant (Koff) are not widely published in the public domain, the available data on its inhibitory concentration (IC50) underscores its high potency.

| Parameter | Value | Species | Condition | Source |

| IC50 | 1 nM | Human | In buffer | [1] |

This table summarizes the key quantitative measure of this compound's potency against Factor XIa.

The low nanomolar IC50 value indicates that a very small concentration of this compound is required to inhibit 50% of FXIa activity in a purified system, signifying a strong interaction between the inhibitor and its target enzyme.

Experimental Protocols

The determination of the binding affinity and inhibitory potency of compounds like this compound against Factor XIa typically involves enzymatic assays that monitor the activity of the protease in the presence of the inhibitor. A common method is a fluorometric activity assay.

Fluorometric Assay for Factor XIa Inhibition

This assay measures the rate of cleavage of a fluorogenic substrate by Factor XIa. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this decrease is proportional to the inhibitor's potency.

Materials:

-

Enzyme: Purified human Factor XIa

-

Inhibitor: this compound

-

Substrate: A fluorogenic peptide substrate for Factor XIa (e.g., a substrate containing the amino acid sequence Ile-Glu-Gly-Arg coupled to a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC)).

-

Assay Buffer: Typically a buffer solution maintaining physiological pH and ionic strength (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).

-

Microplate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., excitation at ~360 nm and emission at ~460 nm for AMC).

-

96-well black plates: To minimize light scatter and background fluorescence.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

Prepare working solutions of human Factor XIa and the fluorogenic substrate in assay buffer.

-

-

Assay Protocol:

-

Add a fixed volume of the Factor XIa solution to each well of a 96-well black plate.

-

Add the serially diluted this compound solutions to the wells containing Factor XIa. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor as a positive control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity over time. The rate of this increase is proportional to the enzymatic activity.

-

Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Factor XIa Signaling Pathway and Inhibition by this compound

Factor XIa pathway and this compound inhibition.

Experimental Workflow for Determining Factor XIa Binding Affinity

Workflow for FXIa inhibition assay.

References

The Dichotomous Role of Factor XIa: A Linchpin in Thrombosis with a Minor Role in Hemostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Factor XIa (FXIa), a plasma serine protease, has emerged as a compelling therapeutic target for the development of novel anticoagulants. Historically positioned within the intrinsic pathway of the coagulation cascade, our understanding of FXIa's function has evolved to recognize its more significant contribution to the amplification and stabilization of pathologic thrombi, while playing a secondary role in physiological hemostasis. This unique profile suggests that inhibiting FXIa could effectively prevent thrombosis with a reduced risk of the bleeding complications that plague current anticoagulant therapies. This technical guide provides a comprehensive overview of the core biology of FXIa, its role in thrombosis and hemostasis, detailed experimental protocols for its study, and a summary of quantitative data from key research and clinical trials.

The Coagulation Cascade and the Pivotal Role of Factor XIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways, both of which converge on a common pathway.

Factor XI (FXI) is the zymogen of FXIa and circulates in plasma. Its activation to FXIa is a critical step in the amplification of thrombin generation.[1][2] FXIa's primary substrate is Factor IX (FIX), which it converts to its active form, FIXa.[1] FIXa, in complex with its cofactor Factor VIIIa, then activates Factor X (FX) to FXa, a key component of the prothrombinase complex that generates a burst of thrombin.[3]

Activation of Factor XI

Factor XI can be activated by multiple proteases, with the most physiologically relevant being:

-

Factor XIIa (FXIIa): In the classic intrinsic pathway, FXII is activated upon contact with negatively charged surfaces, leading to the activation of FXI to FXIa.[4] However, individuals deficient in FXII do not typically exhibit a bleeding diathesis, suggesting this pathway is less critical for hemostasis.

-

Thrombin: In a crucial feedback loop, thrombin, the central enzyme of coagulation, can directly activate FXI to FXIa. This thrombin-mediated activation of FXI is considered a key mechanism for amplifying and sustaining thrombin generation, particularly in the context of thrombosis.

-

Factor XIa (Auto-activation): FXIa can also activate its own zymogen, FXI, further amplifying its own generation.

The following diagram illustrates the central position of Factor XIa in the coagulation cascade.

The Differential Role of Factor XIa in Thrombosis and Hemostasis

A growing body of evidence from preclinical models and human genetic studies indicates that FXIa's contribution to pathological thrombosis is more pronounced than its role in physiological hemostasis.

-

Hemostasis: In normal hemostasis, the extrinsic pathway, initiated by tissue factor exposed at the site of injury, is sufficient to generate an initial thrombin burst and form a primary hemostatic plug. The role of FXIa appears to be more supportive, contributing to clot stability rather than its initial formation. This is supported by the observation that individuals with congenital FXI deficiency (Hemophilia C) typically experience only mild and often trauma-induced bleeding.

-

Thrombosis: In pathological thrombosis, particularly in low-flow venous systems or on artificial surfaces, the amplification of thrombin generation by FXIa is critical for the growth and stabilization of the thrombus. Elevated levels of FXI/FXIa have been identified as a risk factor for venous thromboembolism and stroke. This suggests that the FXIa-driven amplification loop is a key driver of pathological clot formation.

This "uncoupling" of thrombosis from hemostasis makes FXIa an attractive target for anticoagulants that can prevent thrombosis with a potentially lower bleeding risk compared to agents that target common pathway factors like Factor Xa or thrombin.

The following diagram illustrates the differential contribution of FXIa to hemostasis and thrombosis.

Quantitative Data on Factor XIa

A substantial amount of quantitative data has been generated from in vitro studies, animal models, and clinical trials involving FXIa and its inhibitors.

Table 1: Enzymatic Kinetics of Factor XIa

| Substrate | Km (nM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| S-2366 (Chromogenic) | ~200,000 | ~100 | ~5 x 105 | |

| Factor IX | ~70 | ~10 | ~1.4 x 108 |

Table 2: Efficacy of Factor XIa Inhibitors in Preclinical and Clinical Studies

| Inhibitor | Study Type | Model/Population | Key Findings | Reference |

| Asundexian | Phase 2 Clinical Trial (PACIFIC-AF) | Atrial Fibrillation | 20 mg dose: 81% FXIa inhibition at trough, 90% at peak. 50 mg dose: 92% FXIa inhibition at trough, 94% at peak. Lower bleeding rates compared to apixaban. | |

| Milvexian | Phase 2 Clinical Trial (AXIOMATIC-SSP) | Secondary Stroke Prevention | Dose-dependent reduction in recurrent clinical strokes. No significant increase in major bleeding compared to placebo when added to antiplatelet therapy. | |

| Osocimab | Phase 2 Clinical Trial | Total Knee Arthroplasty | Dose-dependent reduction in venous thromboembolism (VTE) with no increase in bleeding compared to enoxaparin. | |

| IONIS-FXIRx | Phase 2 Clinical Trial | Total Hip Arthroplasty | 300 mg dose reduced VTE to 4% compared to 30% with enoxaparin. | |

| Anti-FXI Antibody (14E11) | Animal Model (Baboon) | Arteriovenous Shunt | Reduced platelet-rich thrombus growth. |

Experimental Protocols for Studying Factor XIa

A variety of in vitro and in vivo assays are employed to investigate the function of FXIa and the efficacy of its inhibitors.

In Vitro Assays

The aPTT assay is a common coagulation screen that assesses the integrity of the intrinsic and common pathways. It is sensitive to deficiencies or inhibition of factors XII, XI, IX, VIII, X, V, II, and fibrinogen.

Protocol:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) and 0.025 M calcium chloride solution according to the manufacturer's instructions. Pre-warm reagents and PPP to 37°C.

-

Assay Procedure (Manual Method):

-

Pipette 50 µL of PPP into a pre-warmed test tube.

-

Add 50 µL of the aPTT reagent.

-

Incubate the mixture for 3-5 minutes at 37°C.

-

Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.

-

Record the time in seconds for a fibrin clot to form.

-

-

Data Analysis: The clotting time is compared to a reference range (typically 25-35 seconds). Prolongation of the aPTT can indicate a factor deficiency or the presence of an inhibitor.

This assay provides a quantitative measure of FXIa enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl with NaCl and EDTA, pH 7.4).

-

Reconstitute a chromogenic substrate specific for FXIa (e.g., S-2366).

-

Prepare a standard curve using purified FXIa of known concentrations.

-

-

Assay Procedure:

-

In a microplate well, add the sample containing FXIa (or the FXIa standard).

-

Add the chromogenic substrate.

-

Incubate at 37°C.

-

Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the FXIa activity.

-

-

Data Analysis: Calculate the FXIa activity in the sample by comparing its rate of absorbance change to the standard curve.

In Vivo Assays

This is a widely used model to induce arterial or venous thrombosis in rodents and assess the efficacy of antithrombotic agents.

Protocol (Carotid Artery Model in Mice):

-

Animal Preparation: Anesthetize the mouse (e.g., with pentobarbital). Surgically expose the common carotid artery.

-

Thrombus Induction:

-

Place a small piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).

-

The FeCl3 induces oxidative injury to the endothelium, triggering thrombus formation.

-

-

Monitoring and Endpoint Assessment:

-

Monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is a primary endpoint.

-

Alternatively, the vessel can be excised at a specific time point, and the thrombus can be removed and weighed.

-

-

Data Analysis: Compare the time to occlusion or thrombus weight in treated animals versus a control group.

The following diagram outlines a typical experimental workflow for evaluating a novel FXIa inhibitor.

Conclusion

Factor XIa stands at a critical juncture in the coagulation cascade, playing a more substantial role in the amplification of pathological thrombosis than in essential hemostasis. This distinction makes it an exceptionally promising target for the development of a new generation of anticoagulants with an improved safety profile. The data from preclinical and clinical studies of FXIa inhibitors are encouraging, suggesting the potential for effective antithrombotic therapy with a reduced risk of bleeding. The experimental protocols outlined in this guide provide a framework for the continued investigation of FXIa and the development of innovative therapies targeting this key enzyme. As our understanding of the nuanced roles of coagulation factors continues to grow, FXIa is poised to remain at the forefront of research in thrombosis and hemostasis.

References

- 1. Ferric Chloride induced Thrombosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of platelets in regulating activated coagulation factor XI activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Asundexian: A Preclinical Guide to Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Asundexian (BAY 2433334) is a potent, selective, and orally bioavailable small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By targeting FXIa, Asundexian represents a novel antithrombotic strategy aimed at decoupling pro-thrombotic activity from physiological hemostasis, thereby offering the potential for effective thrombosis prevention with a reduced risk of bleeding compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Asundexian in key animal models, with a primary focus on rabbit studies that have established its efficacy and safety profile. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to support ongoing research and drug development efforts in the field of anticoagulation.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

Asundexian exerts its therapeutic effect by directly and reversibly binding to the active site of FXIa.[1] FXIa's primary role is to amplify thrombin generation following initial activation of the coagulation cascade. By inhibiting FXIa, Asundexian effectively dampens this amplification loop, which is crucial for the growth and stabilization of a pathological thrombus, while leaving the tissue factor-initiated extrinsic pathway, essential for hemostasis, largely intact.[1] This selective modulation of the coagulation cascade is the mechanistic basis for Asundexian's anticipated favorable safety profile.

References

(R)-Asundexian: A Technical Guide to its High Selectivity for Factor XIa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Asundexian (BAY 2433334) is an orally bioavailable, potent, and highly selective small molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. Its mechanism of action, which targets a component of the coagulation system more critical for thrombosis than for hemostasis, presents a promising therapeutic window for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for FXIa over other serine proteases, supported by available preclinical data, experimental methodologies, and pathway visualizations.

Introduction to this compound and its Target: FXIa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor (TF), is crucial for hemostasis, the intrinsic pathway, where FXIa plays a pivotal role, is thought to be more significantly involved in the amplification and propagation of thrombosis.[1][3]

This compound is a direct, reversible inhibitor of the active site of FXIa. By selectively blocking FXIa, asundexian is designed to attenuate pathological thrombus formation without significantly impairing the hemostatic response to injury.

Selectivity Profile of this compound

Preclinical studies have demonstrated the high selectivity of this compound for human FXIa over a panel of other serine proteases involved in hemostasis and other physiological processes.

Quantitative Selectivity Data

This compound exhibits a favorable selectivity of over 1000-fold for FXIa compared to other serine proteases. The following table summarizes the available data on its inhibitory activity.

| Serine Protease | IC50 (nM) | Fold Selectivity vs. FXIa | Reference |

| Factor XIa (FXIa) | 0.92 - 1.0 | - | **** |

| Thrombin | >1000 | >1000 | |

| Factor Xa (FXa) | >1000 | >1000 | |

| Factor IXa (FIXa) | >1000 | >1000 | |

| Factor VIIa (FVIIa) | >1000 | >1000 | |

| Factor XIIa (FXIIa) | >1000 | >1000 | |

| Activated Protein C (aPC) | >1000 | >1000 | |

| Urokinase (uPA) | >1000 | >1000 | |

| Tissue Plasminogen Activator (tPA) | >1000 | >1000 | |

| Plasmin | >1000 | >1000 | |

| Trypsin | >50,000 | >50,000 | |

| Chymotrypsin | >1000 | >1000 | |

| Caldecrin (Chymotrypsin C) | >1000 | >1000 |

Experimental Protocols

The selectivity of this compound was determined using a variety of in vitro assays. The following provides a general overview of the methodologies employed.

Enzyme Inhibition Assays

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of FXIa and other serine proteases.

General Protocol:

-

Enzyme and Substrate Preparation: Purified human serine proteases and their corresponding fluorogenic or chromogenic substrates were used.

-

Incubation: A fixed concentration of each enzyme was incubated with varying concentrations of this compound in a suitable buffer system.

-

Reaction Initiation: The reaction was initiated by the addition of the specific substrate.

-

Signal Detection: The rate of substrate cleavage was monitored by measuring the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Plasma-Based Clotting Assays

Objective: To assess the anticoagulant activity of this compound in a more physiological environment.

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Plasma Preparation: Human plasma was incubated with a range of this compound concentrations.

-

Activation: The intrinsic pathway was activated by the addition of an aPTT reagent (containing a contact activator and phospholipids).

-

Clotting Initiation: Clotting was initiated by the addition of calcium chloride.

-

Clot Detection: The time to clot formation was measured using a coagulometer.

-

Data Analysis: The concentration of this compound required to double the baseline aPTT was determined.

Visualizing the Mechanism and Selectivity

Signaling Pathway of the Intrinsic Coagulation Cascade

The following diagram illustrates the intrinsic pathway of the coagulation cascade and the specific point of inhibition by this compound.

Caption: Inhibition of FXIa by this compound in the intrinsic coagulation pathway.

Experimental Workflow for Selectivity Screening

This diagram outlines the typical workflow for assessing the selectivity of a compound like this compound against a panel of serine proteases.

Caption: Workflow for determining the selectivity of this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a highly selective inhibitor of FXIa. This selectivity is a key molecular feature that underpins its therapeutic hypothesis: to provide effective anticoagulation with a reduced risk of bleeding complications. The >1000-fold selectivity against other key serine proteases in the coagulation cascade and those involved in fibrinolysis minimizes off-target effects and contributes to its favorable safety profile observed in clinical trials. Further research and ongoing clinical development will continue to elucidate the full potential of this targeted anticoagulant therapy.

References

Methodological & Application

Application Notes and Protocols for (R)-Asundexian in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of (R)-Asundexian, a direct, potent, and reversible inhibitor of activated Factor XI (FXIa), in cell-based assay systems. The following sections detail recommended dosing concentrations, experimental procedures for key assays, and visual guides to the relevant biological pathway and experimental workflow.

Introduction

This compound is an oral small molecule inhibitor of Factor XIa, a critical component of the intrinsic coagulation cascade.[1] By selectively targeting FXIa, Asundexian offers a promising therapeutic strategy for the prevention and treatment of thromboembolic events with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][2] These protocols are designed to enable researchers to evaluate the pharmacological effects of this compound in relevant in vitro cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Dosing Concentrations of this compound for Cell-Based Assays

The optimal concentration of this compound for cell-based assays will vary depending on the cell type, assay duration, and specific endpoint being measured. Based on data from plasma-based assays and studies with other FXIa inhibitors in cell models, a starting concentration range is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

| Assay Type | Cell Type / Matrix | Recommended Concentration Range | Notes |

| FXIa Inhibition Assay | Cell Lysate/Conditioned Media from HUVECs | 1 nM - 10 µM | A broad range to establish an IC50 curve. |

| Thrombin Generation Assay | HUVEC Monolayer with Platelet-Poor Plasma | 100 ng/mL - 2000 ng/mL | This range is based on effective concentrations observed in plasma-based assays.[3] |

| aPTT Assay | Conditioned Media from HUVECs | 0 - 4000 ng/mL | Asundexian demonstrates a concentration-dependent prolongation of aPTT.[3] |

Note: It is recommended to use a concentration of 10 µM as a starting point for cell-based assays, as this has been shown to be effective for other FXIa inhibitors in similar experimental setups.

Experimental Protocols

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a commonly used in vitro model for studying coagulation and endothelial function.

Materials:

-

Primary Human Umbilical Vein Endothelial Cells (HUVEC)

-

Vascular Cell Basal Medium supplemented with an Endothelial Cell Growth Kit

-

Flasks or plates coated with an attachment factor

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HUVECs in supplemented Vascular Cell Basal Medium at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, seed HUVECs in appropriate multi-well plates (e.g., 96-well or 24-well plates) and allow them to grow to a confluent monolayer. This typically takes 24-48 hours.

-

Before treatment with this compound, replace the growth medium with a serum-free or low-serum medium to avoid interference from serum components.

FXIa Inhibition Assay (Adapted for Cell-Based Systems)

This protocol is adapted from plasma-based assays to measure the direct inhibitory effect of this compound on FXIa activity in a cell culture system.

Materials:

-

Confluent HUVEC monolayer in a 96-well plate

-

This compound stock solution (in DMSO, then diluted in assay buffer)

-

Human Factor XIa (FXIa)

-

Fluorogenic or chromogenic FXIa substrate

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)

-

Microplate reader

Protocol:

-

Prepare a dose-response curve of this compound in assay buffer. Include a vehicle control (DMSO).

-

Wash the confluent HUVEC monolayer with PBS.

-

Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Add a known concentration of human FXIa to each well.

-

Initiate the reaction by adding the FXIa substrate.

-

Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode.

-

Calculate the rate of substrate cleavage. The inhibition of FXIa activity is determined by comparing the reaction rates in the presence of this compound to the vehicle control.

Thrombin Generation Assay on an Endothelial Cell Monolayer

This assay measures the effect of this compound on thrombin generation initiated on the surface of endothelial cells.

Materials:

-

Confluent HUVEC monolayer in a 96-well plate

-

This compound stock solution

-

Platelet-Poor Plasma (PPP)

-

Thrombin generation trigger (e.g., low concentration of tissue factor and phospholipids)

-

Fluorogenic thrombin substrate

-

Calcium chloride solution

-

Fluorometer microplate reader

Protocol:

-

Wash the confluent HUVEC monolayer with a suitable buffer.

-

Add PPP that has been pre-incubated with various concentrations of this compound or vehicle control to the wells.

-

Place the plate in a pre-warmed (37°C) fluorometer.

-

Initiate thrombin generation by adding the trigger solution and the fluorogenic thrombin substrate.

-

Start the reaction by adding calcium chloride.

-

Monitor the fluorescence intensity over time.

-

Calculate thrombin generation parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) using appropriate software.

Activated Partial Thromboplastin Time (aPTT) Assay

This is a functional clotting assay to assess the effect of this compound on the intrinsic coagulation pathway.

Materials:

-

Conditioned medium from HUVEC cultures treated with this compound or vehicle control. Alternatively, platelet-poor plasma can be used.

-

aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

-

Calcium chloride (0.025 M), pre-warmed to 37°C

-

Coagulometer or a microplate reader capable of measuring turbidity

Protocol:

-

Incubate the plasma sample or conditioned medium (50 µL) with the aPTT reagent (50 µL) for 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed calcium chloride.

-

Measure the time to clot formation using a coagulometer. The time from the addition of calcium chloride to the formation of a fibrin clot is the aPTT.

-

A prolongation of the aPTT indicates inhibition of the intrinsic coagulation pathway.

Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Human endothelial cells and fibroblasts express and produce the coagulation proteins necessary for thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Asundexian in Intrinsic Coagulation Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Asundexian is a potent, selective, and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][3] Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[4] Asundexian binds directly and reversibly to the active site of FXIa, thereby blocking its enzymatic activity and subsequent amplification of the coagulation cascade. These application notes provide detailed protocols for studying the effects of this compound on the intrinsic coagulation pathway, enabling researchers to characterize its inhibitory properties and explore its therapeutic potential.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

The intrinsic pathway is initiated by the contact activation of Factor XII, which leads to a cascade of enzymatic reactions culminating in the formation of a fibrin clot. FXIa plays a pivotal role in this pathway by activating Factor IX. By specifically inhibiting FXIa, this compound effectively dampens this amplification loop of thrombin generation, a key process in the development of pathological thrombi.

References

- 1. mdpi.com [mdpi.com]

- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 3. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application of (R)-Asundexian in Stroke Prevention Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Asundexian is an investigational, oral, direct, and reversible inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2] By targeting FXIa, asundexian aims to prevent pathologic thrombus formation, which can lead to ischemic stroke, while preserving the extrinsic pathway's role in hemostasis.[3][4] This novel mechanism of action holds the potential for a safer antithrombotic therapy with a reduced risk of bleeding compared to current anticoagulants that target downstream factors in the common pathway.[1] This document provides detailed application notes and protocols based on the available clinical research data for this compound in stroke prevention.

Mechanism of Action: Targeting Factor XIa

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway. Factor XIa plays a crucial role in the amplification of thrombin generation through the intrinsic pathway, contributing significantly to the growth and stabilization of a thrombus. However, its role in initial hemostasis, which is primarily driven by the tissue factor-dependent extrinsic pathway, is considered to be minor. This distinction forms the rationale for targeting FXIa to prevent thrombosis with a potentially lower bleeding risk.

Figure 1: Mechanism of Action of this compound in the Coagulation Cascade.

Clinical Development in Stroke Prevention

The clinical development of asundexian for stroke prevention has been primarily focused on patients with non-cardioembolic ischemic stroke. The OCEANIC program, which includes the OCEANIC-STROKE and the now-terminated OCEANIC-AF trials, represents the cornerstone of its late-stage development.

The OCEANIC-STROKE Phase III Trial

The OCEANIC-STROKE trial was a large-scale, pivotal study designed to evaluate the efficacy and safety of asundexian for the prevention of recurrent ischemic stroke.

Key Findings (Topline Results):

Bayer announced in November 2025 that the OCEANIC-STROKE study met its primary efficacy and safety endpoints.

-

Efficacy: Asundexian 50 mg once daily, in combination with antiplatelet therapy, significantly reduced the risk of ischemic stroke compared to placebo with antiplatelet therapy.

-

Safety: There was no significant increase in the risk of ISTH (International Society on Thrombosis and Haemostasis) major bleeding in patients treated with asundexian compared to placebo.

Detailed quantitative results from the OCEANIC-STROKE trial are anticipated to be presented at an upcoming scientific congress.

The PACIFIC-STROKE Phase IIb Trial

The PACIFIC-STROKE trial was a dose-finding study that informed the design of the OCEANIC-STROKE trial.

Data Presentation:

Table 1: Efficacy Outcomes in the PACIFIC-STROKE Trial

| Outcome | Placebo (n=456) | Asundexian 10 mg (n=455) | Asundexian 20 mg (n=450) | Asundexian 50 mg (n=447) |

| Ischemic Stroke or Covert Brain Infarct (6 mo) | 19.1% | 18.9% | 22.0% | 20.1% |

| Recurrent Ischemic Stroke or TIA (median 10.6 mo) | 8.3% | 7.7% | 6.2% | 5.4% |

| HR for Ischemic Stroke or TIA (vs. Placebo) | - | 0.92 (95% CI: 0.63-1.35) | 0.74 (95% CI: 0.49-1.12) | 0.64 (95% CI: 0.41-0.98) |

Table 2: Safety Outcomes in the PACIFIC-STROKE Trial

| Outcome | Placebo (n=456) | Asundexian 10 mg (n=455) | Asundexian 20 mg (n=450) | Asundexian 50 mg (n=447) |

| Major or CRNM* Bleeding (ISTH Criteria) | 2.4% | 4.3% | 3.1% | 4.3% |

*CRNM: Clinically Relevant Non-Major

Experimental Protocols

OCEANIC-STROKE Trial Protocol Overview

Figure 2: Experimental Workflow of the OCEANIC-STROKE Trial.

Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase III study.

Patient Population: Over 12,300 patients with a recent non-cardioembolic ischemic stroke or high-risk transient ischemic attack (TIA).

Inclusion Criteria (abbreviated):

-

Age ≥18 years.

-

Acute non-cardioembolic ischemic stroke or high-risk TIA.

-

Evidence of systemic or cerebrovascular atherosclerosis.

Treatment Arms:

-

This compound 50 mg orally, once daily, in combination with standard-of-care antiplatelet therapy.

-

Placebo orally, once daily, in combination with standard-of-care antiplatelet therapy.

Primary Endpoints:

-

Efficacy: Time to the first occurrence of ischemic stroke.

-

Safety: Time to the first occurrence of major bleeding according to the ISTH criteria.

Duration: The study was event-driven, continuing until a prespecified number of primary efficacy events occurred. Participants were treated for at least 3 months and up to 31 months.

PACIFIC-STROKE Trial Protocol Overview

Study Design: A prospective, randomized, double-blind, placebo-controlled, dose-ranging Phase IIb study.

Patient Population: 1,808 patients with an acute non-cardioembolic ischemic stroke within 48 hours of symptom onset.

Inclusion Criteria (abbreviated):

-

Age ≥45 years.

-

Non-cardioembolic ischemic stroke with persistent symptoms for ≥24 hours or acute brain infarction on imaging.

-

Intention to treat with antiplatelet therapy.

Treatment Arms:

-

This compound 10 mg orally, once daily.

-

This compound 20 mg orally, once daily.

-

This compound 50 mg orally, once daily.

-

Placebo orally, once daily. All patients also received standard antiplatelet therapy.

Primary Endpoints:

-

Efficacy: Composite of ischemic stroke or covert brain infarct detected by MRI at 6 months.

-

Safety: Major or clinically relevant non-major bleeding (ISTH criteria).

Duration: 6 to 12 months of treatment.

Conclusion and Future Directions

The positive topline results from the OCEANIC-STROKE trial suggest that this compound, through its targeted inhibition of Factor XIa, may represent a significant advancement in the secondary prevention of ischemic stroke. By potentially uncoupling antithrombotic efficacy from bleeding risk, asundexian could address a major unmet need for safer and more effective stroke prevention strategies. The full data from OCEANIC-STROKE will be critical in fully defining the benefit-risk profile of asundexian in this patient population and will be essential for guiding its potential integration into clinical practice. Further research may also explore its utility in other patient populations at high risk for thromboembolic events.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bayer’s Asundexian Met Primary Efficacy and Safety Endpoints in Landmark Phase III OCEANIC-STROKE Study in Secondary Stroke Prevention | Morningstar [morningstar.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing (R)-Asundexian Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Asundexian is an orally bioavailable, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a key component of the intrinsic coagulation pathway, which is implicated in the propagation of thrombosis but plays a minor role in hemostasis.[1][3] This profile makes FXIa an attractive target for developing antithrombotic agents with a potentially lower risk of bleeding compared to conventional anticoagulants.[3] These application notes provide detailed protocols for assessing the in vivo efficacy and safety of this compound in established rabbit models of thrombosis and hemostasis.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound selectively inhibits FXIa, interrupting the amplification of the coagulation cascade that leads to thrombus formation. By targeting a factor upstream in the intrinsic pathway, this compound is hypothesized to attenuate pathological thrombosis without significantly impairing the initial stages of hemostasis, which are primarily driven by the extrinsic (tissue factor) pathway.

References

Application Notes and Protocols: (R)-Asundexian in Combination with Antiplatelet Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical studies investigating the efficacy and safety of (R)-Asundexian, an oral Factor XIa (FXIa) inhibitor, when used in combination with antiplatelet therapy. The information is intended to guide researchers and drug development professionals in understanding the therapeutic potential and experimental protocols related to this novel anticoagulant.

Mechanism of Action: Targeted Inhibition of the Intrinsic Coagulation Pathway

This compound is a direct, reversible inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, asundexian is designed to prevent pathologic thrombus formation with a potentially lower risk of bleeding compared to conventional anticoagulants that target downstream factors in the common pathway.[1][2] The intrinsic pathway, initiated by contact activation, is a significant contributor to thrombus growth and stabilization but is thought to play a lesser role in initial hemostasis following tissue injury.[1] This targeted approach aims to uncouple antithrombotic efficacy from bleeding risk, a major challenge with current anticoagulant therapies when combined with antiplatelet agents.[3]

Clinical Studies Summary

Two key clinical trial programs, PACIFIC and OCEANIC, have evaluated asundexian in combination with antiplatelet therapy in different patient populations.

PACIFIC-AMI: Acute Myocardial Infarction

The Phase 2 PACIFIC-AMI trial investigated the safety and efficacy of three different doses of asundexian added to dual antiplatelet therapy (DAPT) in patients following an acute myocardial infarction (AMI).

Quantitative Data Summary

| Outcome | Asundexian 10 mg (n=397) | Asundexian 20 mg (n=401) | Asundexian 50 mg (n=402) | Placebo (n=401) | Pooled Asundexian vs. Placebo (HR [90% CI]) |

| Main Safety Outcome (BARC type 2, 3, or 5 bleeding) | 30 (7.6%) | 32 (8.1%) | 42 (10.5%) | 36 (9.0%) | 0.98 (0.71-1.35) |

| Efficacy Outcome (CV death, MI, stroke, or stent thrombosis) | 27 (6.8%) | 24 (6.0%) | 22 (5.5%) | 22 (5.5%) | 1.05 (0.69-1.61)¹ |

| FXIa Inhibition at 4 weeks | >70% | >80% | >90% | - | - |

¹Comparing pooled asundexian 20 and 50 mg doses with placebo.

Experimental Protocol: PACIFIC-AMI

-

Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, dose-finding Phase 2 trial.

-

Patient Population: 1601 patients with a recent acute MI who were planned to be treated with DAPT (aspirin plus a P2Y12 inhibitor).

-

Intervention: Patients were randomized within 5 days of their qualifying MI to receive once-daily oral asundexian (10 mg, 20 mg, or 50 mg) or placebo, in addition to DAPT, for 6 to 12 months.

-

Primary Safety Outcome: The main safety outcome was a composite of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding.

-

Primary Efficacy Outcome: The prespecified efficacy outcome was a composite of cardiovascular death, MI, stroke, or stent thrombosis.

-

Pharmacodynamic Assessment: The effect of asundexian on FXIa inhibition was assessed at 4 weeks.

OCEANIC-STROKE: Secondary Stroke Prevention

The Phase 3 OCEANIC-STROKE trial evaluated the efficacy and safety of asundexian in combination with antiplatelet therapy for the prevention of recurrent stroke in patients who had experienced a non-cardioembolic ischemic stroke or a high-risk transient ischemic attack (TIA).

Quantitative Data Summary

Detailed quantitative results from the OCEANIC-STROKE trial are pending presentation at an upcoming scientific congress. The top-line results are summarized below.

| Outcome | Asundexian 50 mg + Antiplatelet Therapy | Placebo + Antiplatelet Therapy |

| Primary Efficacy Endpoint (Ischemic Stroke) | Significantly reduced risk | - |

| Primary Safety Endpoint (ISTH Major Bleeding) | No significant increase in risk | - |

Experimental Protocol: OCEANIC-STROKE

-

Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase 3 study.

-

Patient Population: Over 12,300 patients with a history of non-cardioembolic ischemic stroke or high-risk TIA.

-

Intervention: Patients were randomized to receive once-daily oral asundexian 50 mg or placebo, in combination with standard antiplatelet therapy.

-

Primary Efficacy Endpoint: The primary efficacy endpoint was the time to the first occurrence of ischemic stroke.

-

Primary Safety Endpoint: The primary safety endpoint was the incidence of International Society on Thrombosis and Haemostasis (ISTH) major bleeding.

Conclusions and Future Directions

The PACIFIC-AMI study demonstrated that asundexian, when added to DAPT, resulted in a dose-dependent inhibition of FXIa without a significant increase in bleeding. The OCEANIC-STROKE trial showed that asundexian 50 mg significantly reduced the risk of recurrent ischemic stroke compared to placebo when added to antiplatelet therapy, without an increased risk of major bleeding.

These findings support the continued investigation of asundexian as a novel antithrombotic agent that may offer a favorable benefit-risk profile in patients requiring both antiplatelet and anticoagulant therapy. The full results of the OCEANIC-STROKE trial are eagerly awaited to further delineate the role of asundexian in secondary stroke prevention. Future research may also explore the utility of asundexian in other thrombotic conditions where a safer anticoagulant is needed.

References

Application Notes and Protocols: (R)-Asundexian in the FeCl2-Induced Thrombosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ferric chloride (FeCl2)-induced thrombosis model is a widely utilized in vivo assay for evaluating the efficacy of antithrombotic agents. This model mimics aspects of arterial thrombosis initiated by endothelial injury, providing a robust and reproducible method for preclinical drug development. (R)-Asundexian (BAY 2433334) is a potent and selective oral inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. Targeting FXIa is a promising therapeutic strategy aiming to uncouple antithrombotic efficacy from bleeding risk, as FXIa is thought to play a more significant role in thrombus propagation than in hemostasis.[1][2] These application notes provide detailed protocols for the FeCl2-induced thrombosis model and summarize the preclinical efficacy of this compound.

Mechanism of Action: FeCl2-Induced Thrombosis and this compound

The application of FeCl2 to the adventitial surface of an artery induces oxidative stress and endothelial injury. This injury is not a simple denudation of the endothelium but a more complex process involving the generation of reactive oxygen species. Recent studies suggest that the initial steps involve red blood cells (RBCs) adhering to the "activated" but intact endothelium.[3] These adherent RBCs, along with the formation of ferric ion-filled spherical bodies on the endothelial surface that are rich in tissue factor, are thought to initiate platelet adhesion and aggregation, leading to thrombus formation.

This compound exerts its antithrombotic effect by directly and selectively inhibiting FXIa. FXIa is activated by Factor XIIa in the contact activation (intrinsic) pathway. Activated FXIa then proteolytically activates Factor IX, leading to a cascade of reactions that culminate in the generation of thrombin and the formation of a stable fibrin clot. By inhibiting FXIa, this compound effectively dampens the propagation of the coagulation cascade, thereby reducing thrombus formation.

Signaling Pathways

Experimental Protocols

FeCl2-Induced Carotid Artery Thrombosis Model in Rabbits

This protocol is adapted from preclinical studies evaluating this compound.

Materials:

-

Male New Zealand White rabbits

-

Anesthetic agents (e.g., ketamine/xylazine)

-

Surgical instruments (scalpel, forceps, retractors)

-

Doppler flow probe

-

Ferric chloride (FeCl2) solution (e.g., 20% w/v in distilled water)

-

Filter paper strips (e.g., 2 x 5 mm)

-

Saline solution

-

This compound or vehicle control

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbit using an appropriate anesthetic regimen.

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.

-

Gently isolate a segment of the carotid artery, taking care to avoid damage to the surrounding nerves and vessels.

-

-

Drug Administration:

-

Administer this compound or vehicle control via the intended route (e.g., intravenous bolus, oral gavage) at the desired time point before FeCl2 application.

-

-

Baseline Blood Flow Measurement:

-

Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.

-

-

Induction of Thrombosis:

-

Soak a filter paper strip in the FeCl2 solution.

-

Apply the saturated filter paper to the adventitial surface of the isolated carotid artery segment for a standardized duration (e.g., 10 minutes).

-

After the application period, remove the filter paper and rinse the area with saline.

-

-

Monitoring and Endpoint Measurement:

-

Continuously monitor blood flow using the Doppler probe until complete occlusion (zero blood flow) occurs or for a predetermined observation period (e.g., 60 minutes).

-

The primary endpoint is the time to occlusion (TTO).

-

After the observation period, euthanize the animal and carefully excise the thrombosed arterial segment.

-

Measure the weight of the thrombus.

-

Experimental Workflow

Data Presentation

Efficacy of this compound in the Rabbit FeCl2-Induced Venous Thrombosis Model

| Administration Route | Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | Thrombus Weight Reduction (%) |

| Intravenous | Vehicle | 6.1 ± 1.6 | - |

| 0.6 | 4.5 ± 1.2 | 25 | |

| 2 | 1.6 ± 0.5 | 74 | |

| 6 | 0.6 ± 0.6 | 90 |

Data adapted from preclinical studies.

Efficacy of this compound in the Rabbit FeCl2-Induced Arterial Thrombosis Model

| Administration Route | Dose (mg/kg) | Thrombus Weight Reduction (%) |

| Oral | 10 | 16 |